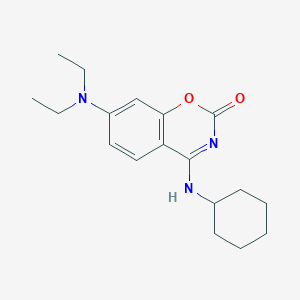
N-Cyclopropyl-2'-deoxyguanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyclopropyl-2’-deoxyguanosine is a modified nucleoside analog derived from 2’-deoxyguanosine, where a cyclopropyl group is attached to the nitrogen atom at the N2 position of the guanine base
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-2’-deoxyguanosine typically involves the cyclopropylation of 2’-deoxyguanosine. One common method is the reaction of 2’-deoxyguanosine with cyclopropylboronic acid in the presence of a copper catalyst, such as copper(II) acetate, and a ligand like 2,2’-bipyridine . The reaction is carried out in an organic solvent like dichloroethane under an air atmosphere, yielding the desired N-cyclopropyl derivative.
Industrial Production Methods: Industrial production of N-Cyclopropyl-2’-deoxyguanosine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
化学反应分析
Types of Reactions: N-Cyclopropyl-2’-deoxyguanosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the cyclopropyl group or the guanine base.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopropyl-8-oxo-2’-deoxyguanosine, while substitution reactions can produce various N-substituted derivatives.
科学研究应用
N-Cyclopropyl-2’-deoxyguanosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound serves as a probe to study DNA-protein interactions and DNA repair mechanisms.
Industry: The compound is used in the production of modified oligonucleotides for therapeutic and diagnostic purposes
作用机制
The mechanism of action of N-Cyclopropyl-2’-deoxyguanosine involves its incorporation into DNA, where it can form stable adducts with DNA bases. This incorporation can disrupt normal DNA replication and repair processes, leading to cytotoxic effects. The cyclopropyl group imposes conformational rigidity on the molecule, enhancing its binding affinity to DNA and increasing its metabolic stability .
相似化合物的比较
2’-Deoxyguanosine: The parent compound without the cyclopropyl modification.
8-Oxo-2’-deoxyguanosine: An oxidized derivative of 2’-deoxyguanosine.
N2-Methyl-2’-deoxyguanosine: Another N2-substituted analog with a methyl group instead of a cyclopropyl group.
Uniqueness: N-Cyclopropyl-2’-deoxyguanosine is unique due to the presence of the cyclopropyl group, which imparts distinct structural and chemical properties. This modification enhances the compound’s stability and binding affinity, making it a valuable tool in biochemical and medicinal research .
属性
CAS 编号 |
372161-00-7 |
|---|---|
分子式 |
C13H17N5O4 |
分子量 |
307.31 g/mol |
IUPAC 名称 |
2-(cyclopropylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C13H17N5O4/c19-4-8-7(20)3-9(22-8)18-5-14-10-11(18)16-13(17-12(10)21)15-6-1-2-6/h5-9,19-20H,1-4H2,(H2,15,16,17,21)/t7-,8+,9+/m0/s1 |
InChI 键 |
AEWBGGLEZFUTPL-DJLDLDEBSA-N |
手性 SMILES |
C1CC1NC2=NC3=C(C(=O)N2)N=CN3[C@H]4C[C@@H]([C@H](O4)CO)O |
规范 SMILES |
C1CC1NC2=NC3=C(C(=O)N2)N=CN3C4CC(C(O4)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid](/img/structure/B14235193.png)
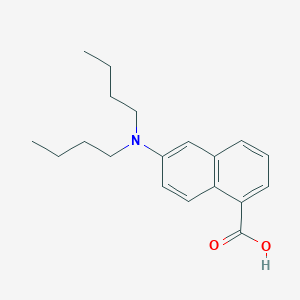
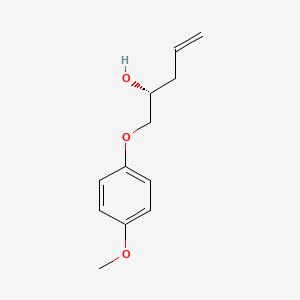
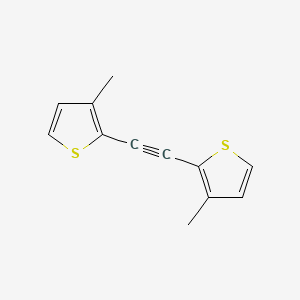
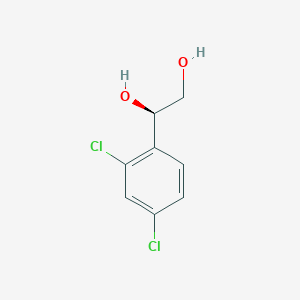

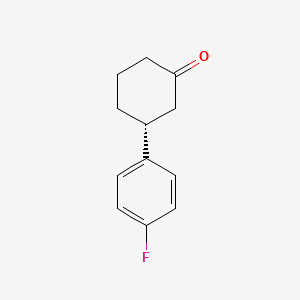
![5-[(3-Methylphenoxy)methyl]furan-2(5H)-one](/img/structure/B14235229.png)
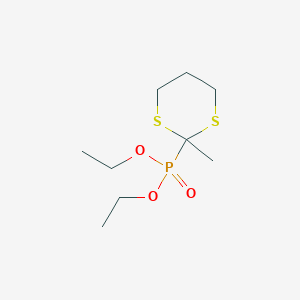
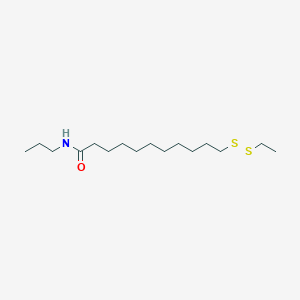
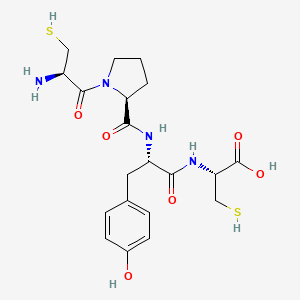
![N-(3-{[(Diphenylmethyl)carbamothioyl]amino}propyl)acetamide](/img/structure/B14235250.png)
